7-(Trifluoromethyl)quinoline-4-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated heterocyclic compound that belongs to the quinoline family. The presence of the trifluoromethyl group at the 7th position and the carboxylic acid group at the 4th position of the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate to form an initial uncyclized product. This product is then heated in diphenylether at 260°C to yield 7-(Trifluoromethyl)quinoline . The carboxylic acid group can be introduced through subsequent reactions involving hydrolysis and oxidation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)quinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with cellular targets such as enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells. Once inside, it can bind to metal centers and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: Exhibits similar antimicrobial and anticancer properties.
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid: Used in medicinal chemistry research for its antimicrobial activity.
7-(Trifluoromethyl)quinoline-4-thiol: Investigated for its role in lipid metabolism and cholesterol transport.
Uniqueness
7-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and carboxylic acid groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H6F3NO2 |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17) |
InChI Key |
QQKDNYDQVWGDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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